trans-2,3-Epoxysuccinic acid
Overview
Description
Trans-2,3-Epoxysuccinic acid is the trans-2,3-epoxy derivative of succinic acid. It is an epoxide and a C4-dicarboxylic acid. It is functionally related to succinic acid .
Synthesis Analysis
Fumarase from swine heart muscle has been found to catalyze the stereospecific hydration of the L isomer of trans-2,3-epoxysuccinate to yield mesotartrate . The acid, which was prepared from the barium salt according to the procedure described by Miller , was purified by chromatography on activated silicic acid columns with a solvent mixture of petroleum ether and ether .Molecular Structure Analysis
The molecular formula of trans-2,3-Epoxysuccinic acid is C4H4O5 . The InChI string isInChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1
. Chemical Reactions Analysis
Fumarase from swine heart muscle has been found to catalyze the stereospecific hydration of the L isomer of trans-2,3-epoxysuccinate to yield mesotartrate . Fumarate acted as an inhibitor of the L-trans-2,3-epoxysuccinate-hydrating activity of fumarase and L-trans-2,3-epoxysuccinate inhibited the catalysis by fumarase of the conversion of fumarate to L-malate .Physical And Chemical Properties Analysis
The melting point of trans-2,3-Epoxysuccinic acid, after recrystallization from acetonitrile, is 182-184°C . The molecular weight is 132.07 g/mol .Scientific Research Applications
Organic Synthesis
- Field : Organic Chemistry
- Application : Trans-2,3-Epoxysuccinic acid is used in the preparation of enantiomerically pure esters of cis- and trans-epoxysuccinic acid .
- Method : Chemical and enzymatic procedures have been investigated for the resolution of esters of trans-epoxysuccinic acid. A successful resolution was achieved by transesterification of the diethyl ester against heptanol catalysed by the lipase from Rhizopus javanicus .
- Results : The successful resolution of esters of trans-epoxysuccinic acid was achieved, which is crucial for the preparation of enantiomerically pure esters .
Industrial Production of Enantiomeric Tartaric Acids
- Field : Bioresources and Bioprocessing
- Application : Bacterial cis-epoxysuccinic acid hydrolases (CESHs) are intracellular enzymes used in the industrial production of enantiomeric tartaric acids .
- Method : Whole-cell catalysts were developed using various surface display systems for CESH [L] which produces L (+)-tartaric acid. The display efficiency depends on both the carrier and the passenger, so five different anchoring motifs in Escherichia coli were screened .
- Results : The InaPbN-CESH [L] system has the highest whole-cell enzymatic activity. After optimization, the total activity of the InaPbN-CESH [L] surface display system is higher than the total lysate activity of an intracellular CESH [L] overexpression system .
Synthesis of Optically Active Compounds
- Field : Organic Chemistry
- Application : Trans-2,3-Epoxysuccinic acid can be used as a starting material for the synthesis of optically active compounds such as optically specific single β-lactam .
- Method : The method involves producing (-)trans-2,3-epoxysuccinic acid .
- Results : The production of (-)trans-2,3-epoxysuccinic acid was successful, which can be used as a good starting material for the synthesis of optically active compounds .
Biotransformations in Organic Synthesis
- Field : Organic Chemistry
- Application : Trans-2,3-Epoxysuccinic acid is used in the preparation of enantiomerically pure esters of cis- and trans-epoxysuccinic acid .
- Method : Chemical and enzymatic procedures have been investigated for the resolution of esters of trans-epoxysuccinic acid. A successful resolution was achieved by transesterification of the diethyl ester against heptanol catalysed by the lipase from Rhizopus javanicus .
- Results : The successful resolution of esters of trans-epoxysuccinic acid was achieved, which is crucial for the preparation of enantiomerically pure esters .
Safety And Hazards
Future Directions
Trans-2,3-Epoxysuccinic acid can be used as a good starting material for the synthesis of optically active compounds . It has been considered as a renewable feedstock for chemical derivatives . A biotechnological production route for succinic acid has become of interest as a sustainable alternative to the chemical route .
properties
IUPAC Name |
(2R,3R)-oxirane-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-JCYAYHJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331465, DTXSID601016973 | |
Record name | (-)-trans-2,3-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-trans-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-oxirane-2,3-dicarboxylic acid | |
CAS RN |
17015-08-6, 141-36-6 | |
Record name | (-)-trans-2,3-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-trans-Epoxysuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-trans-Epoxysuccinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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